molecular formula C21H16ClN5OS2 B12038588 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B12038588
M. Wt: 454.0 g/mol
InChI Key: HDZAMWQQLMTPHH-YDZHTSKRSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates to form the triazole ring.

    Thioether Formation: The triazole derivative is then reacted with a chlorophenyl thiol to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with acetic hydrazide to form the acetohydrazide moiety.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with thiophene-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine (Schiff base) linkage, converting it to the corresponding amine.

    Substitution: The triazole ring and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: Its derivatives are studied for their potential use in organic electronics and as precursors for advanced materials.

Biology and Medicine

    Antimicrobial Agents: Exhibits significant activity against a range of bacterial and fungal pathogens.

    Anticancer Research: Shows potential in inhibiting the growth of certain cancer cell lines, making it a candidate for anticancer drug development.

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, which can be exploited in drug design.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Development of new therapeutic agents based on its structure.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The triazole ring and sulfanyl group are crucial for binding to enzyme active sites, disrupting normal enzyme function. This can lead to inhibition of key metabolic pathways in microbes or cancer cells, resulting in their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the triazole ring, sulfanyl group, and Schiff base linkage in 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide provides it with distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form stable complexes with metals makes it versatile for multiple applications.

This compound’s specific structural features and reactivity profile distinguish it from other similar compounds, making it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C21H16ClN5OS2

Molecular Weight

454.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H16ClN5OS2/c22-16-8-10-17(11-9-16)27-20(15-5-2-1-3-6-15)25-26-21(27)30-14-19(28)24-23-13-18-7-4-12-29-18/h1-13H,14H2,(H,24,28)/b23-13+

InChI Key

HDZAMWQQLMTPHH-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CS4

Origin of Product

United States

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